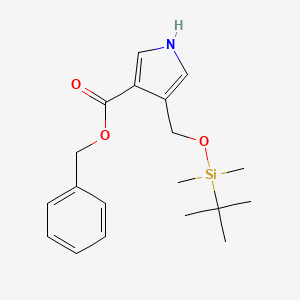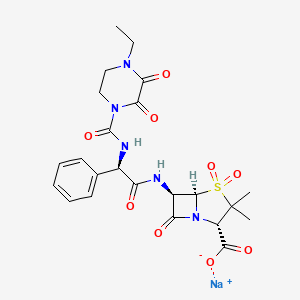
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione is a synthetic organic compound characterized by its unique structure, which includes a chloroethyl group, a hydroxy group, and a diketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the diketone moiety: This can be achieved through the Claisen condensation reaction, where esters are reacted with ketones in the presence of a strong base.
Introduction of the chloroethyl group: This step involves the alkylation of the diketone intermediate with 2-chloroethanol under acidic conditions.
Hydroxylation: The final step involves the selective hydroxylation of the intermediate compound to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The diketone moiety can be reduced to form diols.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of azido or thioether derivatives.
Scientific Research Applications
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. The hydroxy and diketone groups may also contribute to its activity by forming hydrogen bonds and coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
15-(2-Chloroethyl)-15-hydroxytritriacontane-14,16-dione: shares similarities with other chloroethyl-containing compounds, such as mechlorethamine and bis(2-chloroethyl) ether.
Mechlorethamine: Known for its use as an anticancer agent, mechlorethamine also contains chloroethyl groups that alkylate DNA.
Bis(2-chloroethyl) ether: Used in organic synthesis and as a solvent, this compound also features chloroethyl groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C35H67ClO3 |
|---|---|
Molecular Weight |
571.4 g/mol |
IUPAC Name |
15-(2-chloroethyl)-15-hydroxytritriacontane-14,16-dione |
InChI |
InChI=1S/C35H67ClO3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-34(38)35(39,31-32-36)33(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h39H,3-32H2,1-2H3 |
InChI Key |
CCEDGGWYZSSKKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCCl)(C(=O)CCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)

![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)
urea](/img/structure/B13850726.png)


![1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)






